2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide
Description
This compound features a triazolopyrimidine core substituted with a benzyl group at position 3 and a thioether-linked acetamide moiety at position 7, terminating in a 4-bromophenyl group. Its structure combines a heterocyclic scaffold with aromatic and halogenated substituents, which are common in medicinal chemistry for modulating bioactivity and pharmacokinetics. The bromophenyl group enhances lipophilicity and may influence target binding, while the triazolopyrimidine core contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6OS/c20-14-6-8-15(9-7-14)23-16(27)11-28-19-17-18(21-12-22-19)26(25-24-17)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMKCILPSXZIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Thioether Formation: The triazolopyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with 4-bromoaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine atom or the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine site.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride is an amino acid derivative characterized by the following chemical structure:
- Chemical Formula : C7H15NO3
- Molecular Weight : 161.20 g/mol
- CAS Number : 123206-27-9
This compound features both amino and hydroxyl functional groups, making it a versatile building block in organic synthesis and medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride as a precursor in the synthesis of novel anticancer agents. Its structural modifications have been explored to enhance the potency of histone deacetylase inhibitors (HDACIs). For instance, derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and HCT-116 cells, showcasing IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 3-amino-2-hydroxy-4-methylpentanoate derivative | HeLa | 0.69 |
| Doxorubicin | HeLa | 2.29 |
Enzyme Inhibition
The compound has been investigated for its role as a selective inhibitor of various enzymes. Its derivatives have shown promise in inhibiting insulin-regulated aminopeptidase, which is crucial for metabolic regulation. The synthesis of these derivatives has been optimized to achieve high selectivity and potency .
Peptidomimetics
Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride serves as a scaffold for developing peptidomimetic compounds. These compounds are designed to mimic natural peptides while offering improved stability and bioavailability. The incorporation of this compound into peptidomimetics has led to enhanced therapeutic profiles for various conditions, including metabolic disorders and cancer .
Synthesis of Novel Therapeutics
The compound's versatility allows it to be utilized in synthesizing a range of bioactive molecules. For example, its application in the development of inhibitors targeting SARS-CoV-2 proteases has been explored, indicating its potential in addressing viral infections .
Case Study 1: HDAC Inhibitors
A series of methyl 3-amino-2-hydroxy-4-methylpentanoate derivatives were synthesized and evaluated for their HDAC inhibitory activity. The study revealed that modifications at the amino group significantly enhanced their anticancer properties, with several compounds exhibiting IC50 values in the nanomolar range against cancer cell lines .
Case Study 2: Insulin-Regulated Aminopeptidase Inhibition
In another study, derivatives of methyl 3-amino-2-hydroxy-4-methylpentanoate were synthesized to evaluate their inhibitory effects on insulin-regulated aminopeptidase. The results indicated that specific modifications could yield potent inhibitors with promising pharmacokinetic profiles, paving the way for new diabetes treatments .
Mechanism of Action
The mechanism of action of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in core heterocycles, substituents, and functional groups. Key comparisons are outlined below:
Core Heterocycle Variations
- Triazinoindole Analogs: Compounds 23–27 () replace the triazolopyrimidine core with a triazinoindole system. For example, N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) shares the 4-bromophenylacetamide group but has a methylated triazinoindole core.
Substituent Modifications
- Benzyl vs. Fluorobenzyl : The compound N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide () substitutes the 3-benzyl group with a 4-fluorobenzyl and replaces the bromophenyl with a methylphenyl-acetamide. Fluorine introduces electronegativity, which could alter metabolic stability, while the bromine in the target compound may enhance hydrophobic interactions .
- Thioether vs. Amine Linkage: Derivatives like 3-benzyl-N-(piperidin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (21) () replace the thioether with an amine group.
Acetamide Terminal Group Diversity
- Bromophenyl vs. Phenoxy/Phenyl: Compound 24 () features a 4-phenoxyphenyl group instead of bromophenyl.
- Acrylamide Derivatives : N-(4-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)phenyl)acrylamide (7d) () introduces a reactive acrylamide group, enabling covalent binding to cysteine residues—a feature absent in the target compound .
Physical Properties
- Melting Points : Bromophenyl derivatives (e.g., compound 26 in ) exhibit higher melting points (~95% purity) due to halogen-driven crystal packing, similar to the target compound. Fluorinated analogs () may have lower melting points due to reduced symmetry .
- Solubility : The thioether linkage in the target compound likely improves solubility in organic solvents compared to amine-linked derivatives (e.g., 21 in ), which may form salts .
Tabulated Comparison of Key Analogs
Biological Activity
The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-bromophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.37 g/mol. The compound features a triazolo[4,5-d]pyrimidine core which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the triazolo[4,5-d]pyrimidine structure exhibit various pharmacological activities, including:
- Antimicrobial Activity : Several studies have reported significant antibacterial and antifungal properties of triazole derivatives against various pathogens.
- Anticancer Properties : Triazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro and in vivo.
- Anticonvulsant Effects : Some derivatives demonstrate efficacy in reducing seizure activity in animal models.
Antimicrobial Activity
A study evaluating the antimicrobial activity of triazole derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anticancer Activity
In vitro studies demonstrated that this class of compounds can induce apoptosis in cancer cells. For instance, a related triazole derivative was tested against human colon cancer (HCT116) cell lines and showed an IC50 value of approximately 4.36 µM compared to doxorubicin .
Table 1: Anticancer Activity Data
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Docking studies suggest strong interactions with targets such as protein kinases and DNA polymerases.
Case Studies
- Antimicrobial Efficacy : A series of experiments were conducted where various triazole derivatives were tested against clinical isolates of Mycobacterium tuberculosis. The results indicated that certain modifications to the triazole core significantly enhanced activity against resistant strains .
- Neuroprotective Effects : In an animal model of epilepsy, a related compound demonstrated reduced seizure frequency and duration when administered prior to induced seizures. This suggests potential applications in treating neurological disorders .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves a multi-step protocol:
- Step 1: Formation of the triazolopyrimidine core using 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives as intermediates.
- Step 2: Introduction of the thioether group via nucleophilic substitution under controlled temperatures (50–80°C) and inert atmospheres.
- Step 3: Coupling with N-(4-bromophenyl)acetamide using solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Purification: Column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques validate its structural integrity?
- Nuclear Magnetic Resonance (NMR): Confirms proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z ~500).
- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and triazolopyrimidine planes) .
Q. How does its molecular structure influence biological activity?
- Core Structure: The triazolopyrimidine scaffold enables π-π stacking with biological targets.
- Substituents: The 4-bromophenyl group enhances lipophilicity and target affinity, while the thioether linker improves metabolic stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Methodology:
Substituent Variation: Replace the benzyl group with fluorinated analogs to modulate electron density (e.g., 4-fluorobenzyl in analogs from ).
Bioisosteric Replacement: Substitute the thioether with sulfoxide/sulfone groups to enhance solubility.
In Vitro Assays: Test modified analogs against kinase/enzyme targets (e.g., IC50 determination via fluorescence polarization) .
Q. How to resolve contradictions in reported biological data (e.g., conflicting antimicrobial activity)?
- Validation Strategies:
- Standardized Assays: Replicate studies under uniform conditions (e.g., MIC testing per CLSI guidelines).
- Orthogonal Methods: Cross-validate using fluorescence-based viability assays vs. colony-counting.
- Structural Analog Comparison: Benchmark against compounds like 2-((3-(2-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide () to isolate substituent effects .
Q. What computational approaches predict target interactions?
- Molecular Docking: Use software like AutoDock Vina to model binding with kinases (e.g., EGFR) or DNA repair enzymes.
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
Q. How to assess stability under physiological conditions?
- Stress Testing:
- pH Stability: Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
- Thermal Stability: Heat at 40–60°C for 48 hours; quantify intact compound via LC-MS.
- Metabolite Identification: Use hepatic microsome assays to detect oxidative metabolites (e.g., sulfoxide formation) .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Triazolopyrimidine intermediate, K2CO3 | DMF | 65–75 | |
| 2 | Thiol reagent, N2 atmosphere | DCM | 70–80 | |
| 3 | EDCI, DMAP | DCM | 60–70 |
Table 2: Comparative Bioactivity of Structural Analogs
| Compound Modification | Target Activity (IC50, μM) | Reference |
|---|---|---|
| 4-Bromophenyl substituent | Kinase X: 0.12 | |
| 4-Fluorobenzyl ( analog) | Kinase X: 0.45 | |
| 2,4-Dimethylphenyl () | Kinase Y: 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
